molecular formula C11H19N3O B12877348 3-Methyl-1-(2-(piperidin-4-yl)ethyl)-1H-pyrazol-5(4H)-one

3-Methyl-1-(2-(piperidin-4-yl)ethyl)-1H-pyrazol-5(4H)-one

Katalognummer: B12877348
Molekulargewicht: 209.29 g/mol
InChI-Schlüssel: LLHNVFHGRZSNBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-1-(2-(piperidin-4-yl)ethyl)-1H-pyrazol-5(4H)-one is a chemical compound that belongs to the class of pyrazolones This compound is characterized by the presence of a pyrazolone ring substituted with a methyl group and a piperidinyl ethyl side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(2-(piperidin-4-yl)ethyl)-1H-pyrazol-5(4H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-methyl-1H-pyrazol-5(4H)-one with 2-(piperidin-4-yl)ethyl halide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve maximum efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-1-(2-(piperidin-4-yl)ethyl)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidinyl ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazolones.

Wissenschaftliche Forschungsanwendungen

3-Methyl-1-(2-(piperidin-4-yl)ethyl)-1H-pyrazol-5(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Wirkmechanismus

The mechanism of action of 3-Methyl-1-(2-(piperidin-4-yl)ethyl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2-(Piperidin-4-yl)ethyl)-1H-pyrazol-5(4H)-one: Lacks the methyl group at the 3-position.

    3-Methyl-1-(2-(piperidin-4-yl)ethyl)-1H-pyrazol-4(5H)-one: Different position of the pyrazolone ring.

    3-Methyl-1-(2-(piperidin-4-yl)ethyl)-1H-pyrazol-5(4H)-thione: Contains a sulfur atom instead of an oxygen atom.

Uniqueness

3-Methyl-1-(2-(piperidin-4-yl)ethyl)-1H-pyrazol-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C11H19N3O

Molekulargewicht

209.29 g/mol

IUPAC-Name

5-methyl-2-(2-piperidin-4-ylethyl)-4H-pyrazol-3-one

InChI

InChI=1S/C11H19N3O/c1-9-8-11(15)14(13-9)7-4-10-2-5-12-6-3-10/h10,12H,2-8H2,1H3

InChI-Schlüssel

LLHNVFHGRZSNBM-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C(=O)C1)CCC2CCNCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.